![molecular formula C20H19ClNO4+ B12113511 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)
1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Chloro-3,5-diméthylphénoxy)propyl]-8-méthylidène-3,1-benzoxazin-1-ium-2,4-dione est un composé synthétique qui présente des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure complexe, qui comprend un noyau de benzoxazin-1-ium et un groupe phénoxypropyle chloré. Il est intéressant en raison de ses activités biologiques potentielles et de son rôle de bloc de construction en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-[3-(4-Chloro-3,5-diméthylphénoxy)propyl]-8-méthylidène-3,1-benzoxazin-1-ium-2,4-dione implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent :
Formation de l'intermédiaire phénoxypropyle : Cela implique la réaction de 4-chloro-3,5-diméthylphénol avec un agent alkylant approprié pour introduire la chaîne propylique.
Cyclisation pour former le noyau de benzoxazin-1-ium : L'intermédiaire est ensuite soumis à des réactions de cyclisation en milieu acide ou basique pour former le noyau de benzoxazin-1-ium.
Introduction du groupe méthylidène :
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
1-[3-(4-Chloro-3,5-diméthylphénoxy)propyl]-8-méthylidène-3,1-benzoxazin-1-ium-2,4-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe phénoxy chloré peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Ammoniac ou amines primaires dans l'éthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
1-[3-(4-Chloro-3,5-diméthylphénoxy)propyl]-8-méthylidène-3,1-benzoxazin-1-ium-2,4-dione présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé comme un agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-[3-(4-Chloro-3,5-diméthylphénoxy)propyl]-8-méthylidène-3,1-benzoxazin-1-ium-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des protéines ou à des enzymes, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1-[3-(4-Chloro-3,5-diméthylphénoxy)propyl]-1-benzothiophène-2-carboxylique
- Acide 6-chloro-3-[3-(4-chloro-3,5-diméthylphénoxy)propyl]-1H-indole-2-carboxylique
Unicité
1-[3-(4-Chloro-3,5-diméthylphénoxy)propyl]-8-méthylidène-3,1-benzoxazin-1-ium-2,4-dione est unique en raison de ses caractéristiques structurales spécifiques, telles que le noyau de benzoxazin-1-ium et le groupe méthylidène. Ces caractéristiques contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C20H19ClNO4+ |
|---|---|
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C20H19ClNO4/c1-12-6-4-7-16-18(12)22(20(24)26-19(16)23)8-5-9-25-15-10-13(2)17(21)14(3)11-15/h4,6-7,10-11H,1,5,8-9H2,2-3H3/q+1 |
Clé InChI |
SUVXWSYWRFIXBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCCC[N+]2=C3C(=C)C=CC=C3C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide](/img/structure/B12113445.png)

![Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)
![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)
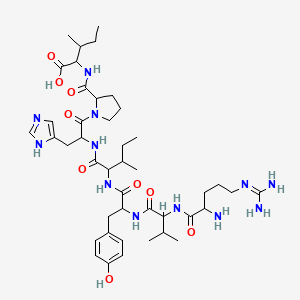
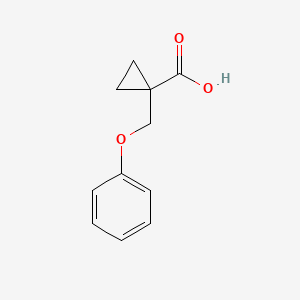
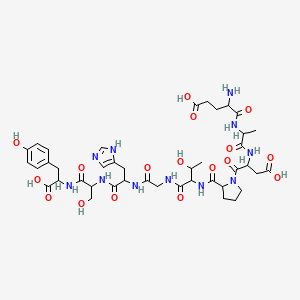
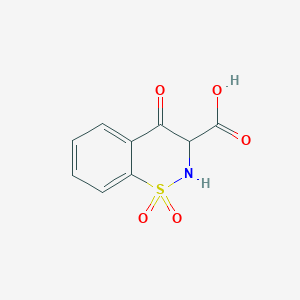

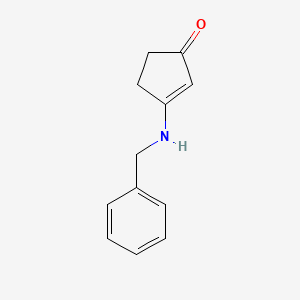
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

